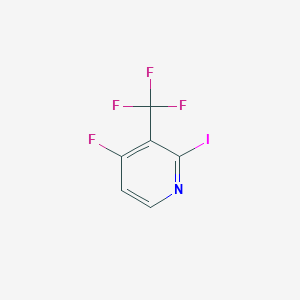

4-Fluoro-2-iodo-3-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

4-fluoro-2-iodo-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F4IN/c7-3-1-2-12-5(11)4(3)6(8,9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOABYQUZEDTNKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1F)C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F4IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation of Pyridine Precursors

Halogenation is a crucial step in preparing fluorinated and iodinated pyridines. This process often involves the use of strong halogenating agents and catalysts to achieve the desired substitution pattern on the pyridine ring.

Introduction of the Trifluoromethyl Group

Analysis of Reaction Conditions

Reaction Conditions for Halogenation

- Reagents: Sodium bromide and sodium bromate can be used for bromination, while iodination might require different conditions and reagents, such as iodine monochloride or iodine in the presence of a catalyst.

- Solvents: Acetonitrile or other polar solvents are commonly used for halogenation reactions.

- Temperature and Pressure: Reactions are often conducted at room temperature or slightly elevated temperatures under atmospheric pressure.

Conditions for Trifluoromethylation

- Reagents: Hydrogen fluoride (HF) is the primary fluorinating agent, with metal halides like FeCl₃ or FeF₃ serving as catalysts.

- Solvents: The reaction typically occurs in the liquid phase without additional solvents.

- Temperature and Pressure: High temperatures (150°C to 250°C) and superatmospheric pressures (5 to 1200 psig) are required for efficient fluorination.

Comparison of Preparation Methods

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Halogenation followed by Trifluoromethylation | Halogenating agents (e.g., ICl), HF, metal halide catalysts | Room temperature to 250°C, atmospheric to high pressure | Variable, dependent on specific conditions |

| Improved Blaz-Schiemann for Fluorination | Sodium Nitrite, anhydrous HF | -78°C to 70°C, normal to high pressure | High yields reported for related compounds |

Industrial Production Considerations

Industrial production of such compounds requires optimized synthetic routes to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to scale up production while maintaining product quality.

Chemical Reactions Analysis

4-Fluoro-2-iodo-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including substitution reactions where the iodine atom can be replaced by other nucleophiles, and coupling reactions like Suzuki-Miyaura coupling to form more complex molecules.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-iodo-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common due to the stability of the trifluoromethyl group.

Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide or potassium thiocyanate can be used.

Coupling Reactions: Palladium catalysts and boronic acids are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-Fluoro-2-iodo-3-(trifluoromethyl)pyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. Common methods include:

- Halogenation Reactions : Utilizing strong halogenating agents to introduce iodine and fluorine atoms.

- Trifluoromethylation : Incorporating the trifluoromethyl group through nucleophilic substitution or radical reactions.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound.

Chemistry

4-Fluoro-2-iodo-3-(trifluoromethyl)pyridine serves as a building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions:

- Substitution Reactions : The iodine atom can be replaced by other nucleophiles under suitable conditions.

- Coupling Reactions : It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Biology

The compound has potential applications in drug discovery due to its ability to interact with biological targets such as enzymes and receptors. Notable applications include:

-

Anticancer Research : Derivatives of this compound have shown cytotoxic effects against various cancer cell lines, suggesting that it may be developed into effective anticancer agents.

Compound IC50 (µM) Biological Activity 4-Fluoro-2-iodo-3-(trifluoromethyl)pyridine TBD Potential anticancer activity 2-Fluoro-4-(trifluoromethyl)pyridine TBD Moderate cytotoxicity 3-Fluoro-4-aminopyridine <10 High affinity for Kv channels

Medicine

In medicinal chemistry, this compound may serve as a precursor for synthesizing pharmaceutical compounds with potential therapeutic effects. The mechanism by which it exerts its effects often involves modulating the activity of specific enzymes involved in metabolic pathways or signal transduction processes.

Industrial Applications

The compound is also utilized in the production of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation. Its unique structural features make it suitable for developing specialized coatings and polymers.

Synthesis and Characterization

Recent studies have documented successful synthesis routes for 4-Fluoro-2-iodo-3-(trifluoromethyl)pyridine, demonstrating high yields through optimized synthetic procedures involving continuous flow reactors.

In vitro studies have indicated that this compound can modulate the activity of various enzymes, enhancing its potential as a drug candidate. For example, research has shown that derivatives exhibit significant anticancer properties through mechanisms that disrupt cellular processes in cancer cells.

Mechanism of Action

The mechanism by which 4-Fluoro-2-iodo-3-(trifluoromethyl)pyridine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of pyridine derivatives are highly dependent on the position and type of substituents. Key comparisons include:

Key Observations :

- Halogen Position : Iodine at position 2 (target compound) vs. position 4 (CAS 590371-73-6) alters electronic density, affecting reactivity in cross-coupling reactions .

- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity improve metabolic stability compared to chlorine .

- Trifluoromethyl Position : The -CF₃ group at position 3 (target) may sterically hinder interactions compared to position 2 analogs, influencing binding in biological systems .

Physicochemical Properties

- Melting Points : Chloro/iodo analogs (e.g., 4-Chloro-5-iodo-2-CF₃-pyridine) exhibit higher melting points (268–287°C) due to stronger halogen interactions, whereas fluoro analogs may have lower melting points .

- Molecular Weight: The target compound (est. ~291.03 g/mol) is heavier than non-iodinated analogs, impacting solubility and bioavailability .

Biological Activity

4-Fluoro-2-iodo-3-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

The compound features a pyridine ring substituted with fluorine, iodine, and a trifluoromethyl group. This unique substitution pattern enhances its lipophilicity and metabolic stability, making it a valuable pharmacophore in drug development.

The biological activity of 4-Fluoro-2-iodo-3-(trifluoromethyl)pyridine is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the trifluoromethyl group is known to increase the compound's reactivity and influence its binding affinity to target proteins. The compound may modulate the activity of specific enzymes involved in metabolic pathways or signal transduction processes.

Anticancer Potential

Recent studies have indicated that derivatives of pyridine compounds, including those with trifluoromethyl substitutions, exhibit anticancer properties. For instance, compounds similar to 4-Fluoro-2-iodo-3-(trifluoromethyl)pyridine have shown cytotoxic effects against various cancer cell lines, suggesting that this class of compounds may be developed into effective anticancer agents .

Case Studies and Experimental Data

-

Synthesis and Characterization :

- The synthesis of 4-Fluoro-2-iodo-3-(trifluoromethyl)pyridine involves several steps including halogenation reactions. The characterization of the compound typically employs techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

- In Vitro Studies :

- Mechanistic Insights :

Comparative Analysis with Similar Compounds

A comparison of 4-Fluoro-2-iodo-3-(trifluoromethyl)pyridine with other similar compounds reveals notable differences in their biological activities:

| Compound | IC50 (µM) | Biological Activity |

|---|---|---|

| 4-Fluoro-2-iodo-3-(trifluoromethyl)pyridine | TBD | Potential anticancer activity |

| 2-Fluoro-4-(trifluoromethyl)pyridine | TBD | Moderate cytotoxicity |

| 3-Fluoro-4-aminopyridine | <10 | High affinity for Kv channels |

Q & A

Basic Question: What synthetic strategies are effective for preparing 4-fluoro-2-iodo-3-(trifluoromethyl)pyridine?

Methodological Answer:

The synthesis of halogenated pyridines often involves sequential halogenation and functional group manipulation. For example:

- Iodination: A halogen exchange reaction (e.g., using KI/CuI in DMF) can introduce iodine at the 2-position of a fluorinated pyridine precursor. This is supported by the synthesis of 2-iodo-4-(trifluoromethyl)pyridine via iodination of a brominated intermediate .

- Fluorination and Trifluoromethylation: Direct fluorination at the 4-position can be achieved using HF-pyridine complexes or electrophilic fluorinating agents (e.g., Selectfluor). The trifluoromethyl group is typically introduced via cross-coupling reactions (e.g., Kumada or Negishi coupling) using CF₃-containing reagents .

- Key Considerations: Monitor reaction regioselectivity using computational tools (DFT) to predict substituent effects on halogen placement. Purification often requires column chromatography with hexane/ethyl acetate gradients.

Basic Question: How can the structure of 4-fluoro-2-iodo-3-(trifluoromethyl)pyridine be confirmed experimentally?

Methodological Answer:

Multi-technique characterization is essential:

- NMR Spectroscopy:

- X-ray Crystallography: Resolves spatial arrangement of substituents. For related compounds (e.g., 2-chloro-4-(trifluoromethyl)pyridine), crystallographic data revealed a planar pyridine ring with bond angles consistent with electronic effects of substituents .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ calculated for C₇H₃F₄IN: 319.92).

Advanced Question: How does the iodine substituent influence reactivity in cross-coupling reactions?

Methodological Answer:

The C–I bond’s moderate strength (≈50 kcal/mol) makes it suitable for palladium-catalyzed couplings (e.g., Suzuki-Miyaura). However:

- Competing Pathways: Iodine at the 2-position may sterically hinder coupling reactions. For example, in 2-iodo-4-(trifluoromethyl)pyridine, bulky ligands (e.g., XPhos) improve yield by reducing side reactions .

- Electronic Effects: Electron-withdrawing groups (CF₃, F) deactivate the pyridine ring, requiring elevated temperatures (80–100°C) and strong bases (e.g., Cs₂CO₃) .

- Case Study: In a Suzuki reaction with phenylboronic acid, the 2-iodo derivative achieved 75% yield vs. 40% for the 2-bromo analog under identical conditions, highlighting iodine’s superior leaving-group ability .

Advanced Question: What challenges arise in studying this compound’s biological activity?

Methodological Answer:

While pyridines with CF₃ and halogen substituents show anticancer potential , challenges include:

- Solubility: The compound’s hydrophobicity (logP ≈ 3.5) necessitates DMSO or cyclodextrin-based formulations for in vitro assays.

- Metabolic Stability: The CF₃ group resists oxidation, but hepatic enzymes may dehalogenate the iodine, forming inactive metabolites. Use LC-MS/MS to track metabolic pathways .

- Target Selectivity: Molecular docking studies (e.g., AutoDock Vina) predict interactions with kinase ATP-binding pockets. Validate using competitive binding assays with ³H-labeled ATP .

Advanced Question: How can conflicting data on regioselectivity in functionalization reactions be resolved?

Methodological Answer:

Contradictions in regioselectivity (e.g., C-4 vs. C-5 substitution) may arise from:

- Reagent Choice: Electrophilic agents (e.g., HNO₃) favor C-4 substitution due to CF₃’s meta-directing effect, while nucleophilic agents target C-5.

- Computational Modeling: Use Gaussian09 to calculate Fukui indices; higher electrophilic Fukui values at C-4 correlate with observed nitration patterns .

- Experimental Validation: Perform parallel reactions with isotopic labeling (e.g., ¹⁸O in nitration) and analyze products via HPLC-MS .

Advanced Question: What advanced analytical techniques are required to study its degradation pathways?

Methodological Answer:

- GC-MS with EI/CI Ionization: Identifies volatile degradation products (e.g., HF, I₂) under thermal stress.

- In Situ Raman Spectroscopy: Monitors real-time structural changes during photolysis (λ = 254 nm) .

- DFT Calculations: Predict degradation intermediates (e.g., radical species) using B3LYP/6-311+G(d,p) basis sets. Compare with experimental EPR data to validate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.